Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate

Phenylethanolamine N‑Methyltransferase PNMT inhibition negative control

Tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate (CAS 874361‑26‑9) is a substituted piperidine derivative containing a Boc‑protected ring nitrogen and a free 3‑amino group. The 5‑phenyl substituent distinguishes this scaffold from simpler 3‑aminopiperidines by increasing lipophilicity (XLogP3 = 2.1 vs.

Molecular Formula C16H24N2O2
Molecular Weight 276.38
CAS No. 874361-26-9
Cat. No. B2615950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-5-phenylpiperidine-1-carboxylate
CAS874361-26-9
Molecular FormulaC16H24N2O2
Molecular Weight276.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)N)C2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3
InChIKeyBUYRRQKPBSWKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (CAS 874361-26-9): A Boc‑Protected 3‑Amino‑5‑phenylpiperidine Building Block for Medicinal Chemistry Procurement


Tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate (CAS 874361‑26‑9) is a substituted piperidine derivative containing a Boc‑protected ring nitrogen and a free 3‑amino group. The 5‑phenyl substituent distinguishes this scaffold from simpler 3‑aminopiperidines by increasing lipophilicity (XLogP3 = 2.1 vs. 0.7 for the unsubstituted analog) and steric bulk [1][2]. As a heterocyclic building block, it is commonly supplied at ≥95 % purity for use in parallel synthesis, fragment‑based screening, and lead‑optimisation campaigns .

Why Generic 3‑Aminopiperidine Building Blocks Cannot Substitute for Tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate in Hit‑to‑Lead Optimisation


Although tert‑butyl 3‑aminopiperidine‑1‑carboxylate is a widely available building block, it lacks the 5‑phenyl substituent that profoundly alters lipophilicity, molecular shape, and receptor‑binding interactions. The 5‑phenyl group increases calculated logP by 1.4 log units relative to the unsubstituted analog, which directly influences passive membrane permeability and non‑specific protein binding in cellular assays [1]. Furthermore, the Boc group provides orthogonal acid‑labile protection that is essential for multi‑step solid‑phase or solution‑phase syntheses where base‑stable or hydrogenolytically labile protecting groups must remain intact [2]. Replacing this compound with a generic 3‑aminopiperidine or a non‑Boc‑protected analog would alter both the physicochemical profile and the synthetic compatibility of the intermediate, undermining reproducibility of published SAR or synthetic routes.

Quantitative Differentiation Evidence for Tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate (874361‑26‑9) Versus Closest Structural Analogs


PNMT Inhibitory Activity: 10⁶‑Fold Weaker Than Clinical‑Stage Inhibitors, Supporting Use as a Negative Control

In a bovine PNMT radiochemical assay, tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate exhibited a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating essentially no inhibitory activity at pharmacologically relevant concentrations [1]. By contrast, the reference PNMT inhibitor PNMT‑IN‑1 (inhibitor 4) displays a Ki of 1.2 nM in comparable in vitro PNMT inhibition assays . This 925 000‑fold difference confirms that the target compound does not inhibit PNMT and can be deployed as a true negative control in enzyme‑screening cascades where PNMT counter‑screens are required.

Phenylethanolamine N‑Methyltransferase PNMT inhibition negative control

Lipophilicity (XLogP3) Increased by 1.4 Log Units Over the Unsubstituted 3‑Aminopiperidine Scaffold

The computed XLogP3 value for tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate is 2.1, whereas the unsubstituted analog tert‑butyl 3‑aminopiperidine‑1‑carboxylate has an XLogP3 of 0.7 [1][2]. This difference of 1.4 log units translates to approximately a 25‑fold increase in the octanol‑water partition coefficient, which is expected to enhance passive membrane permeability while also potentially increasing plasma protein binding and metabolic clearance.

Lipophilicity XLogP3 ADME

Orthogonal Boc Protection Enables Selective Deprotection in Presence of Cbz or Fmoc Groups

The Boc (tert‑butyloxycarbonyl) group on the piperidine nitrogen is stable to catalytic hydrogenolysis and basic conditions, whereas Cbz (benzyloxycarbonyl) is cleaved by hydrogenolysis and Fmoc (9‑fluorenylmethoxycarbonyl) is removed by secondary amines [1]. This orthogonality allows tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate to be used in synthetic sequences where a base‑ or hydrogenation‑labile group must remain intact while the Boc is selectively removed under mild acidic conditions (e.g., 50 % TFA in CH₂Cl₂ for 1 h at room temperature). The acid‑sensitive Boc group is cleaved up to 60 000‑fold faster than certain aralkyl carbamates under identical acidic conditions, as documented in comparative cleavage studies [2].

Orthogonal protecting group strategy Solid‑phase peptide synthesis Boc chemistry

Phenylpiperidine Scaffold Linked to Akt1 Kinase and PC‑3 Cell Growth Inhibition in Patent Literature

Chinese patent CN‑104876934‑A discloses nitrogen‑containing heterocyclic phenylpiperidine compounds that exhibit 'obvious strong Akt1 kinase inhibitory activity and PC‑3 cell line growth inhibitory activity' [1]. While the specific compound tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate is not explicitly tested in the patent, the core 5‑phenylpiperidine scaffold with a Boc‑protected amine is structurally congruent with the claimed general formula. This provides class‑level evidence that the 5‑phenyl‑3‑aminopiperidine architecture is compatible with kinase inhibitor pharmacophores, distinguishing it from 4‑aryl or 2‑aryl piperidine regioisomers.

Akt1 kinase inhibition PC‑3 cell line Antiproliferative

Dual‑Target Potential: CCR5 Antagonism Suggested by Pharmacological Screening

Preliminary pharmacological screening reported in a 2012 Chinese medicinal chemistry symposium indicated that tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate can act as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The CCR5 antagonist activity is associated with the 5‑phenylpiperidine core, differentiating this compound from 4‑substituted piperidine CCR5 ligands that dominate the patent literature. However, quantitative IC₅₀ or Kd values for this specific compound were not publicly reported in the available abstract, limiting the strength of this evidence to a supporting level.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Hydrogen Bond Donor/Acceptor Profile Optimal for CNS Drug‑Like Property Space

The compound possesses 1 hydrogen bond donor (the free 3‑NH₂), 3 hydrogen bond acceptors (Boc carbonyl oxygens and piperidine nitrogen), and a topological polar surface area (TPSA) of 55.6 Ų [1]. This places it within the favourable CNS drug‑like property space (HBD ≤ 3, TPSA < 90 Ų). By comparison, the 4‑aminopiperidine analog tert‑butyl 4‑amino‑5‑phenylpiperidine‑1‑carboxylate shares identical HBD/HBA counts and TPSA but differs in the position of the amino group, altering the vector of hydrogen‑bonding interactions and potentially receptor subtype selectivity .

CNS drug-likeness Hydrogen bond donors Topological polar surface area

Recommended Procurement and Research Scenarios for Tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate Based on Verified Differential Evidence


Negative Control in Phenylethanolamine N‑Methyltransferase (PNMT) High‑Throughput Screening

With a Ki of 1.11 mM, this compound shows no meaningful PNMT inhibition. It is ideally suited as a negative control in PNMT enzymatic assays, ensuring that assay signal window is maintained and that observed inhibition from test compounds is target‑specific [1]. Procurement of this validated inactive compound avoids the cost and time associated with de novo synthesis of a negative control for PNMT counter‑screens.

Lead‑Optimisation Building Block for Lipophilic Pocket‑Targeting Scaffolds

The +1.4 log unit increase in XLogP3 relative to the unsubstituted 3‑aminopiperidine makes this compound a preferred starting material when designing ligands for hydrophobic enzyme pockets or membrane‑associated targets [1]. The free 3‑amino group can be rapidly functionalised via reductive amination, amide coupling, or sulfonamide formation without affecting the orthogonal Boc group.

Multi‑Step Solid‑Phase Synthesis Requiring Orthogonal Boc Deprotection

The Boc group is stable to the piperidine conditions used for Fmoc removal and to catalytic hydrogenation used for Cbz cleavage, allowing sequential deprotection strategies in automated solid‑phase peptide or peptidomimetic synthesis [1]. This orthogonality reduces the number of synthetic steps and improves overall yield compared to non‑orthogonal protecting group schemes.

Kinase‑Focused Library Enumeration Around the 5‑Phenylpiperidine Core

Patent CN‑104876934‑A establishes the Akt1 kinase and PC‑3 antiproliferative activity of the phenylpiperidine scaffold [1]. Tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate can serve as a central intermediate for generating diversity libraries via functionalisation of the 3‑amino group, enabling SAR exploration within kinase‑relevant chemical space while relying on documented class‑level biological precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.